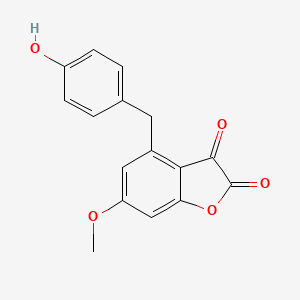

![molecular formula C12H8N2O B576595 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde CAS No. 13616-13-2](/img/structure/B576595.png)

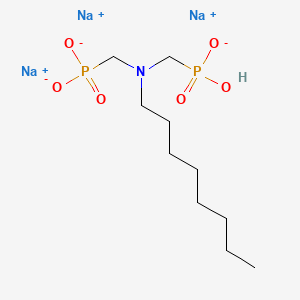

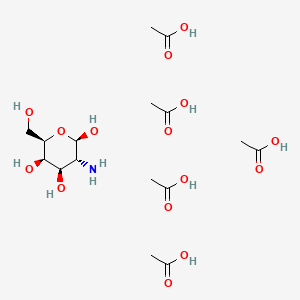

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a chemical compound that has various applications in scientific research. It is a heterocyclic compound that is synthesized using various methods.

Scientific Research Applications

Synthesis of Naphtho[1′,2′4,5]Imidazo[1,2-a]pyridines

:

- Application : A study by Li et al. (2020) presents a synthesis method for naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines using rhodium-catalyzed cascade reactions. This synthesis is unique in its use of cyclic α-diazo-1,3-diketones, showing good to excellent yields under optimized conditions (Li et al., 2020).

Organic Light-Emitting Diodes (OLEDs) :

- Application : Liu et al. (2015) developed novel naphtho[1,2‐d]imidazole derivatives for use in deep-blue OLEDs. These compounds, including 1H‐naphtho[1,2‐d]imidazole-based ones, showed superior performance with high external quantum efficiency and low turn-on voltage (Liu et al., 2015).

One-Pot Synthesis of Naphtho[1′,2′4,5]Imidazo[1,2‐a]pyridin-5-yl(aryl)methanones

:

- Application : Baig et al. (2017) developed an efficient one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, showcasing a method compatible with various functional groups and yielding good to excellent results (Baig et al., 2017).

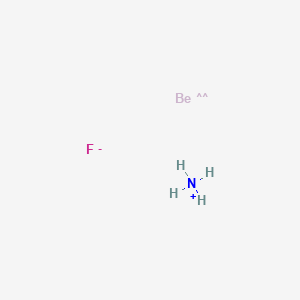

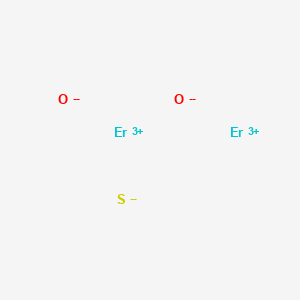

Colorimetric Sensing of Fluoride and Cyanide Ions :

- Application : Manivannan et al. (2013) synthesized imidazole functionalized receptors with naphthoquinone, showing color change in response to fluoride and cyanide ions. This study highlights the potential for these compounds in selective ion sensing (Manivannan et al., 2013).

Synthesis of Fused Imidazo[1,2-a]pyridines Derivatives :

- Application : Li et al. (2019) explored the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]-pyridine derivatives, demonstrating a method with high efficiency and excellent regio- and chemoselectivity (Li et al., 2019).

properties

IUPAC Name |

1H-benzo[f]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDETXIFZMCRHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663568 |

Source

|

| Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Naphtho[2,3-D]imidazole-2-carbaldehyde | |

CAS RN |

13616-13-2 |

Source

|

| Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

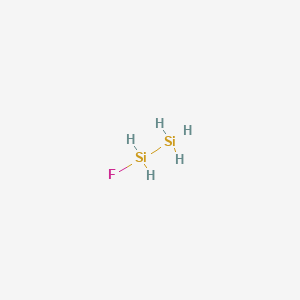

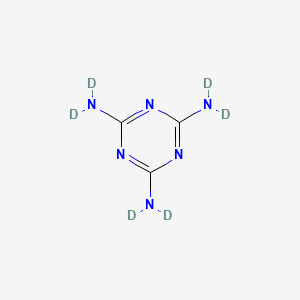

![7H-Pyrrolo[2',1':2,3]imidazo[4,5-g][1,3]benzoxazole](/img/structure/B576512.png)

![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/no-structure.png)